molecular formula C18H15N3O4 B2503975 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one CAS No. 2034396-07-9

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one

Cat. No.: B2503975
CAS No.: 2034396-07-9
M. Wt: 337.335
InChI Key: FFRVRFFVWSAZKN-UHFFFAOYSA-N
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Description

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is a complex organic compound that features a chromenone core, a pyrrolidine ring, and a pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the chromenone core, followed by the introduction of the pyrrolidine ring and the pyrimidine moiety. Key steps may include:

    Formation of the Chromenone Core: This can be achieved through the condensation of salicylaldehyde with an appropriate β-keto ester under acidic conditions.

    Introduction of the Pyrrolidine Ring: The chromenone intermediate can be reacted with a pyrrolidine derivative, often through nucleophilic substitution or addition reactions.

    Attachment of the Pyrimidine Moiety: The final step involves the coupling of the pyrrolidine-chromenone intermediate with a pyrimidine derivative, typically using a base-catalyzed reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow reactors to improve scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The pyrimidine moiety can be reduced to form dihydropyrimidine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and neuroprotective agent.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photonic devices.

Comparison with Similar Compounds

Similar Compounds

    3-(pyrimidin-4-yloxy)pyrrolidine derivatives: These compounds share the pyrimidine and pyrrolidine moieties but lack the chromenone core.

    2H-chromen-2-one derivatives: These compounds contain the chromenone core but differ in the attached functional groups.

Uniqueness

3-(3-(pyrimidin-4-yloxy)pyrrolidine-1-carbonyl)-2H-chromen-2-one is unique due to its combination of the chromenone core, pyrrolidine ring, and pyrimidine moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-(3-pyrimidin-4-yloxypyrrolidine-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O4/c22-17(14-9-12-3-1-2-4-15(12)25-18(14)23)21-8-6-13(10-21)24-16-5-7-19-11-20-16/h1-5,7,9,11,13H,6,8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFRVRFFVWSAZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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